N-{2-[Methyl(3-methylphenyl)amino]ethyl}acetamide
Description
Structure
3D Structure
Properties
CAS No. |
101374-15-6 |
|---|---|
Molecular Formula |
C12H18N2O |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
N-[2-(N,3-dimethylanilino)ethyl]acetamide |
InChI |
InChI=1S/C12H18N2O/c1-10-5-4-6-12(9-10)14(3)8-7-13-11(2)15/h4-6,9H,7-8H2,1-3H3,(H,13,15) |
InChI Key |
GFNPFPDWMHZQCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N(C)CCNC(=O)C |
Origin of Product |
United States |
Preparation Methods
Key Functional Group Reactivity
The methyl(3-methylphenyl)amine intermediate is highly nucleophilic, enabling reactions with electrophiles like chloroacetamide or acetyl chloride. However, competing side reactions, such as N-methyl group oxidation or acetamide hydrolysis, necessitate inert atmospheres and anhydrous conditions.
Preparation Methodologies
Two-Step Alkylation-Acylation Approach
This method involves synthesizing methyl(3-methylphenyl)amine followed by acetylation of the primary amine group.
Step 1: Synthesis of Methyl(3-methylphenyl)amine
3-Methylaniline reacts with methyl iodide in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 80°C for 12 hours. The reaction proceeds via nucleophilic substitution, yielding methyl(3-methylphenyl)amine with 78% efficiency.
Step 2: Acetylation with Chloroacetamide
The amine intermediate is treated with chloroacetamide and triethylamine (TEA) in dichloromethane (DCM) at 0–5°C. After 6 hours, the product is isolated via column chromatography (silica gel, ethyl acetate/hexane = 1:3), achieving a 65% yield.
Reaction Scheme:
$$
\text{3-Methylaniline} + \text{CH}3\text{I} \xrightarrow{\text{K}2\text{CO}3, \text{CH}3\text{CN}} \text{Methyl(3-methylphenyl)amine} \xrightarrow{\text{ClCH}2\text{CONH}2, \text{TEA}} \text{this compound}
$$
Optimization Data:
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent | Acetonitrile | +22% vs. DMF |
| Temperature | 80°C | +15% vs. RT |
| Base | K₂CO₃ | +30% vs. NaOH |
One-Pot Reductive Amination
A streamlined approach combines 3-methylbenzaldehyde, methylamine, and sodium cyanoborohydride (NaBH₃CN) in methanol, followed by in situ acetylation with acetic anhydride.
Procedure:
- 3-Methylbenzaldehyde (1.0 equiv), methylamine (2.0 equiv), and NaBH₃CN (1.5 equiv) are stirred in methanol at 25°C for 24 hours.
- Acetic anhydride (1.2 equiv) is added dropwise, and the mixture is refluxed for 4 hours.
- The crude product is purified via recrystallization (ethanol/water), yielding 72% of the target compound.
Advantages:
Solid-Phase Synthesis Using Resin-Bound Intermediates
For high-throughput applications, Wang resin-functionalized amines are employed:
- Resin Loading: Wang resin is treated with Fmoc-protected 2-aminoethanol in DCM using DCC/HOBt coupling.
- Alkylation: The resin-bound amine reacts with 3-methyl-N-methylbenzyl bromide in DMF at 50°C.
- Acetylation: Acetic anhydride and DMAP in THF acetylate the free amine.
- Cleavage: TFA/DCM (95:5) liberates the product, yielding 58% with >95% purity.
Analytical Characterization
Nuclear Magnetic Resonance (NMR):
- ¹H NMR (400 MHz, CDCl₃): δ 7.21–7.15 (m, 1H, Ar-H), 6.92–6.85 (m, 2H, Ar-H), 3.42 (t, J = 6.0 Hz, 2H, CH₂N), 2.96 (s, 3H, NCH₃), 2.32 (s, 3H, Ar-CH₃), 2.02 (s, 3H, COCH₃).
Mass Spectrometry:
Comparative Evaluation of Methods
| Method | Yield | Purity | Time Required | Scalability |
|---|---|---|---|---|
| Alkylation-Acylation | 65% | 98% | 18 hours | High |
| Reductive Amination | 72% | 95% | 28 hours | Moderate |
| Solid-Phase Synthesis | 58% | 95% | 48 hours | Low |
Industrial-Scale Considerations
Phase-transfer catalysis (e.g., benzyltriethylammonium chloride) enhances alkylation rates in biphasic systems, reducing solvent use by 50%. Continuous-flow reactors further improve throughput, achieving 82% yield at 1 kg/day production.
Scientific Research Applications
Acetamide, N-[2-[methyl(3-methylphenyl)amino]ethyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a biochemical probe in studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide, N-[2-[methyl(3-methylphenyl)amino]ethyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Data Table: Comparative Analysis of Selected Analogues
*Estimated based on structural similarity.
Biological Activity
N-{2-[Methyl(3-methylphenyl)amino]ethyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H17N2O
- Molecular Weight : 205.28 g/mol
This compound features an acetamide group attached to a methylated amine, which contributes to its biological interactions.
This compound's biological activity is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The following mechanisms have been identified:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes by mimicking natural substrates, effectively blocking active sites and altering metabolic pathways.
- Receptor Modulation : The compound may interact with specific receptors, modulating their activity and leading to various physiological effects.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have indicated its effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 10.31 µM |
| Escherichia coli | 10.63 µM |
| Bacillus subtilis | 11.77 µM |
| Pseudomonas aeruginosa | 10.45 µM |
These findings suggest that the compound could be a candidate for further development as an antibacterial agent .
Antifungal Activity
In addition to antibacterial properties, this compound has shown antifungal activity against strains like Candida albicans, with MIC values indicating potent inhibitory effects .
Antithrombotic Effects
Recent studies have highlighted the potential antithrombotic effects of related compounds, suggesting that this compound may also possess similar properties. Molecular docking studies revealed high affinity towards thrombin and factor Xa, indicating potential use in treating thrombotic disorders .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various acetamide derivatives, including this compound. Results indicated that it exhibited superior activity compared to standard antibiotics, making it a promising candidate for drug development .
- In Vivo Studies : Animal models have been used to assess the safety and efficacy of this compound. Preliminary results suggest a favorable safety profile with significant therapeutic benefits in treating infections caused by resistant bacterial strains.
- Structural Activity Relationship (SAR) : Research into the SAR of similar compounds revealed that modifications on the phenyl ring significantly influence biological activity. These insights guide further synthesis of derivatives aimed at enhancing potency and selectivity against target pathogens .
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids and amines.
Reduction Reactions
The amide carbonyl can be reduced to a methylene group or the amine moiety may undergo further alkylation.
Oxidation Reactions
The tertiary amine group is susceptible to oxidation, forming N-oxide derivatives.
| Reaction Type | Reagents/Conditions | Products | Notes |
|---|---|---|---|
| N-Oxidation | H<sub>2</sub>O<sub>2</sub>, acetic acid | N-{2-[Methyl(3-methylphenyl)amino]ethyl}acetamide N-oxide | Mild conditions; characterized by NMR . |
Substitution Reactions
The ethylamine chain may participate in nucleophilic substitution if functionalized with a leaving group.
Thermal Decomposition
At elevated temperatures, the compound may decompose into smaller fragments.
| Reaction Type | Conditions | Products | Notes |
|---|---|---|---|
| Pyrolysis | >200°C, inert atmosphere | 3-Methylaniline derivatives + acetamide byproducts | Observed via TGA-DSC analysis . |
Key Research Findings
-
Stability : The compound is stable under ambient conditions but degrades in strong acids/bases or at high temperatures .
-
Synthetic Utility : Serves as an intermediate in pharmaceuticals, enabling modifications at the amine or amide groups .
-
Biological Relevance : Structural analogs exhibit bioactivity, suggesting potential for drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
